molecular formula C9H14O5 B043422 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose CAS No. 14440-51-8

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose

Cat. No. B043422
CAS RN: 14440-51-8
M. Wt: 202.2 g/mol
InChI Key: VEESJHGZLRXGHP-QQGCVABSSA-N
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Description

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose (IPM) is a cyclic sugar derivative that has been studied extensively in recent years due to its unique chemical and biological properties. IPM is a highly oxygenated sugar molecule that has been shown to have a variety of potential applications in both scientific research and in laboratory experiments. In addition, potential future directions for the use of IPM will be explored.

Scientific Research Applications

  • It is used in the synthesis of C-variegated α-desoxycyclitoles from 1,6-anhydrohexopyranoses, offering potential applications in organic chemistry and synthesis processes (Klemer & Kohla, 1984).

  • Derivatives of this compound are useful in studying crystal packing and hydrogen-bonding environments in 1,6-anhydro-beta-D-glycopyranose derivatives, contributing to our understanding of molecular structures (Foces-Foces, 2001).

  • The molecule has optically active absorption at 330 and 300 nm, making its synthesis potentially useful for applications in organic synthesis (Horton & Jewell, 1967).

  • It serves as a building block for synthesizing stereoregular polysaccharide derivatives with applications in polymer chemistry and polymerization studies (Kanno et al., 1995).

  • The compound is used for isotopic labeling of sugars, aiding in identifying the origin of hydrogen atoms in sugar molecules and presenting a complete scheme of fragmentation pathways (Horton, Just, & Wander, 1972).

  • Synthesis of hyperbranched polysaccharides via thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose is another application, leading to water-soluble polysaccharides with controlled molecular weights and narrow polydispersities, useful in materials science (Satoh et al., 2003).

Mechanism of Action

Target of Action

It is known that this compound is a major organic tracer generated by burned cellulose .

Biochemical Pathways

It is known that this compound is used to evaluate the burning of wood in atmospheric samples , suggesting it may play a role in the biochemical processes related to combustion and pyrolysis.

Result of Action

As a major organic tracer generated by burned cellulose , it may have implications in the study of combustion processes and atmospheric chemistry.

properties

IUPAC Name

(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESJHGZLRXGHP-QQGCVABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3COC(C2O1)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose in the synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan?

A1: this compound serves as a key starting material in the multi-step synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan []. This compound undergoes glycosylation with 2,3,4,6-tetra-O-benzyl-1-O-trichloroacetimidoyl-alpha-D-mannopyranose, followed by protecting group manipulations, to yield the monomer used in the ring-opening polymerization leading to the target polysaccharide. Essentially, it provides the structural backbone of the repeating units within the polysaccharide.

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